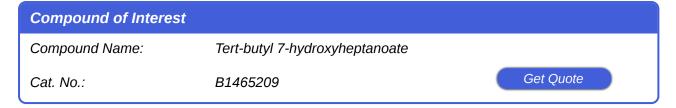


In-Depth Technical Guide: Tert-butyl 7hydroxyheptanoate

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CAS Number: 86013-78-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 7-hydroxyheptanoate**, a bifunctional linker molecule increasingly utilized in the fields of medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and applications, with a focus on its role in the construction of complex bioactive molecules.

Chemical and Physical Properties

Tert-butyl 7-hydroxyheptanoate is a versatile aliphatic linker possessing two key functional groups: a terminal hydroxyl group and a tert-butyl protected carboxylic acid.[1][2] This unique structure allows for sequential chemical modifications, making it a valuable building block in multi-step synthetic pathways.[1] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a variety of reaction conditions but readily cleaved under acidic conditions to liberate the free carboxylic acid.[1][2] The primary hydroxyl group offers a reactive handle for a wide range of chemical transformations, including oxidation, esterification, and etherification, or for conjugation to other molecules.[1]

Table 1: Physicochemical Properties of Tert-butyl 7-hydroxyheptanoate



Property	Value	Reference(s)
CAS Number	86013-78-7	[3]
Molecular Formula	C11H22O3	[3]
Molecular Weight	202.29 g/mol	[2]
Appearance	Colorless to light yellow liquid	[2]
Storage Conditions	-20°C for long-term storage	[1]

Synthesis of Tert-butyl 7-hydroxyheptanoate

While specific, detailed experimental protocols for the synthesis of **tert-butyl 7-hydroxyheptanoate** are not readily available in peer-reviewed literature, a representative synthesis can be proposed based on established methods for the tert-butylation of carboxylic acids. One of the most common and industrially scalable methods involves the acid-catalyzed addition of a carboxylic acid to isobutylene.

Representative Experimental Protocol: Acid-Catalyzed Esterification of 7-Hydroxyheptanoic Acid

This protocol is a representative method and may require optimization.

Materials:

- 7-Hydroxyheptanoic acid
- Isobutylene (liquefied gas)
- Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
- Anhydrous dichloromethane (or other suitable inert solvent)
- Pressurized reaction vessel (e.g., a sealed tube or autoclave)
- Sodium bicarbonate solution (saturated)



- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Procedure:

- Reaction Setup: In a clean, dry, and appropriately sized pressurized reaction vessel, dissolve 7-hydroxyheptanoic acid (1 equivalent) in anhydrous dichloromethane. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
- Addition of Reagents: Carefully add a catalytic amount of a strong acid (e.g., 0.05
 equivalents of concentrated sulfuric acid). While maintaining the low temperature, condense
 a molar excess of isobutylene (typically 2-5 equivalents) into the reaction vessel.
- Reaction: Securely seal the reaction vessel and allow it to slowly warm to room temperature.
 Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material.
- Workup: Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure tert-butyl 7hydroxyheptanoate.

Table 2: Summary of a Representative Synthesis of Tert-butyl 7-hydroxyheptanoate



Step	Description	Key Parameters
1	Esterification	7-Hydroxyheptanoic acid, excess isobutylene, catalytic strong acid
2	Reaction Conditions	-78 °C to room temperature, 12-24 hours, pressurized vessel
3	Workup	Quenching with NaHCO₃, extraction with dichloromethane
4	Purification	Silica gel column chromatography (Hexanes/Ethyl Acetate)

Applications in Drug Development and Research

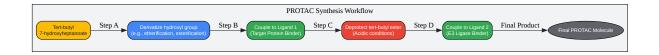
The primary application of **tert-butyl 7-hydroxyheptanoate** is as a heterobifunctional linker in the synthesis of complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are novel therapeutic agents that induce the degradation of specific target proteins.[6]

Role as a PROTAC Linker

A PROTAC molecule consists of three components: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands.[6] The linker's length, flexibility, and chemical composition are critical for the proper orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[5]

Tert-butyl 7-hydroxyheptanoate provides a flexible aliphatic chain that can be readily incorporated into a PROTAC linker. The hydroxyl group can be derivatized to attach to one of the ligands, while the protected carboxylic acid can be deprotected and coupled to the other ligand.





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PROTAC Synthesis Workflow

Representative Experimental Protocol: Incorporation into a PROTAC Linker

This protocol outlines a general strategy for using **tert-butyl 7-hydroxyheptanoate** to link two hypothetical molecules, "Ligand-NH₂" and "Ligand-OH".

Materials:

- Tert-butyl 7-hydroxyheptanoate
- Ligand-NH2 (a molecule with a primary amine)
- Ligand-OH (a molecule with a hydroxyl group)
- Mesyl chloride or Tosyl chloride
- Triethylamine or other non-nucleophilic base
- Trifluoroacetic acid (TFA)
- HATU or other peptide coupling reagent
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous solvents (DCM, DMF)

Procedure:

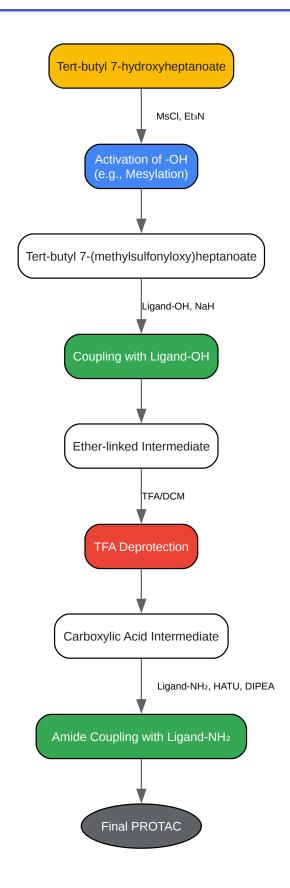
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- Activation of the Hydroxyl Group: Dissolve tert-butyl 7-hydroxyheptanoate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C. Add mesyl chloride (1.1 equivalents) dropwise and stir the reaction for 1-2 hours, monitoring by TLC. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain tert-butyl 7-(methylsulfonyloxy)heptanoate.
- Coupling with Ligand-OH (Williamson Ether Synthesis): Dissolve Ligand-OH (1 equivalent)
 and a strong base such as sodium hydride (1.1 equivalents) in anhydrous DMF. Stir for 30
 minutes at room temperature. Add a solution of tert-butyl 7-(methylsulfonyloxy)heptanoate (1
 equivalent) in DMF and stir at room temperature overnight. Quench the reaction with water,
 extract with ethyl acetate, wash with brine, dry, and purify by column chromatography to yield
 the ether-linked intermediate.
- Deprotection of the Tert-butyl Ester: Dissolve the ether-linked intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. Once complete, remove the solvent and TFA under reduced pressure to obtain the free carboxylic acid.
- Amide Coupling with Ligand-NH₂: Dissolve the deprotected carboxylic acid (1 equivalent), Ligand-NH₂ (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF. Stir the reaction at room temperature overnight. Dilute with ethyl acetate, wash with water and brine, dry, and purify by column chromatography or preparative HPLC to obtain the final PROTAC molecule.





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Experimental Workflow Example



Conclusion

Tert-butyl 7-hydroxyheptanoate is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and chemical biology. Its bifunctional nature, with a reactive hydroxyl group and a protected carboxylic acid, allows for its use as a flexible linker in the construction of PROTACs and other targeted therapies. The straightforward, albeit not widely published, synthesis and the predictable reactivity of its functional groups make it an attractive tool for medicinal chemists. Further exploration of its applications in novel molecular architectures is anticipated to continue to grow.

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